![molecular formula C14H14 B14500550 (5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is a unique organic compound characterized by its distinct structure, which includes a benzoannulene core with three conjugated double bonds and two methyl groups at positions 6 and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization to form the annulene ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its electronic properties may allow it to interact with electron-rich or electron-deficient sites in biological molecules, leading to changes in their activity. Additionally, its structural features may enable it to bind to specific receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Benzo[a]cyclooctene: Another benzoannulene derivative with different substitution patterns.
Dibenzoanthracene: A polycyclic aromatic hydrocarbon with a similar core structure but additional fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is unique due to its specific substitution pattern and electronic properties, which distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C14H14 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene |
InChI |
InChI=1S/C14H14/c1-11-6-5-9-13-7-3-4-8-14(13)10-12(11)2/h3-10H,1-2H3/b6-5?,9-5-,11-6-,12-10-,12-11?,13-9?,14-10? |
Clé InChI |
GOLLYIZZGSASOC-JVOOKVHGSA-N |
SMILES isomérique |
C/C/1=C/C=C\C2=CC=CC=C2/C=C1/C |
SMILES canonique |
CC1=CC=CC2=CC=CC=C2C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

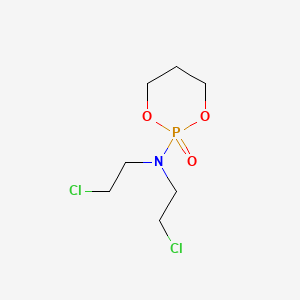
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
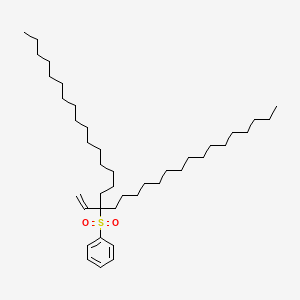

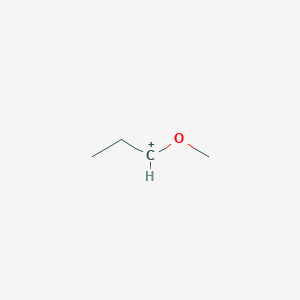
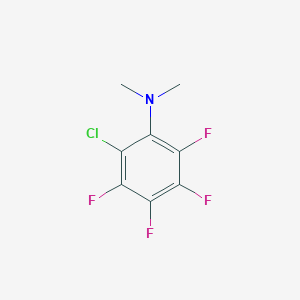
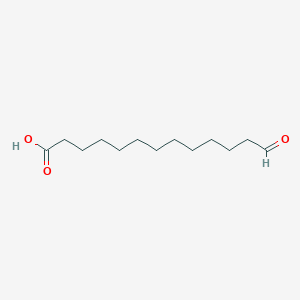
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
